

What is the chemical structure of Hexadecanolide?

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Compound of Interest		
Compound Name:	Hexadecanolide	
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An In-depth Technical Guide to Hexadecanolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hexadecanolide**, a macrocyclic lactone of interest in various scientific and industrial fields. This document details its chemical structure, physicochemical properties, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Chemical Structure and Identification

Hexadecanolide, systematically named oxacycloheptadecan-2-one, is a 17-membered macrocyclic lactone.[1][2] It is a saturated mono-ester lactone belonging to the fatty acyls class of lipids.[3][4] Its structure consists of a sixteen-carbon chain where the sixteenth carbon is esterified with the carboxyl group, forming a large ring.[3][5] This macrocyclic structure is responsible for its characteristic properties, including its stability and musky odor.[5]

Table 1: Chemical Identifiers for Hexadecanolide



Identifier	Value	
IUPAC Name	oxacycloheptadecan-2-one[3]	
CAS Number	109-29-5[3][6]	
Molecular Formula	C16H30O2[3][5]	
Molecular Weight	254.41 g/mol [3][6]	
Canonical SMILES	C1CCCCCC(=O)OCCCCCC1[3]	
InChl	InChI=1S/C16H30O2/c17-16-14-12-10-8-6-4-2- 1-3-5-7-9-11-13-15-18-16/h1-15H2[3]	
InChlKey	LOKPJYNMYCVCRM-UHFFFAOYSA-N[3]	
Synonyms	Cyclohexadecanolide, 16-Hexadecanolactone, Dihydroambrettolide, Juniperic acid lactone[3][5] [6]	
EC Number	203-662-0[3][6]	

Physicochemical Properties

Hexadecanolide is typically a colorless to pale yellow solid or liquid, its state being dependent on the ambient temperature.[5] It is characterized by a sweet, diffusive musk odor with balsamic and animalic notes.[7][8][9] Its solubility is limited in water but high in organic solvents such as ethanol and ether.[5] The compound is relatively stable under normal conditions but can undergo hydrolysis when exposed to strong acids or bases.[5]

Table 2: Physicochemical Properties of **Hexadecanolide**



Property	Value
Melting Point	34-38 °C[6]
Boiling Point	165 °C @ 6 Torr[10]
Density	0.9324 g/cm ³ [10]
Vapor Pressure	0.000085 mm Hg @ 23 °C[7][9]
Log P (Octanol-Water Partition Coefficient)	6.7[7][9]
Refractive Index	n20/D 1.4680 - 1.4730[6][8]
Flash Point	> 94 °C (> 201 °F)[8]
Form	Solid[6]

Experimental Protocols

The synthesis of **Hexadecanolide** can be achieved through several routes. Below are outlines of key experimental procedures for its synthesis and polymerization.

Synthesis via Thermal Decomposition of Cyclohexanone Peroxides (Story Synthesis)

This method involves a two-step process: the synthesis of cyclohexanone peroxides followed by their thermal decomposition to yield **Hexadecanolide**.[6][7]

Step 1: Synthesis of Tricyclohexylidene Triperoxide (TCTP)

- Reaction Setup: Combine cyclohexanone and hydrogen peroxide (e.g., 90% concentration)
 in a 1:2 molar ratio in a suitable solvent like acetonitrile.[7]
- Catalyst Addition: Introduce a catalytic amount of a strong acid, such as 70% perchloric acid.
 [7]
- Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 70 °C). TCTP is the kinetically favored product.[7]





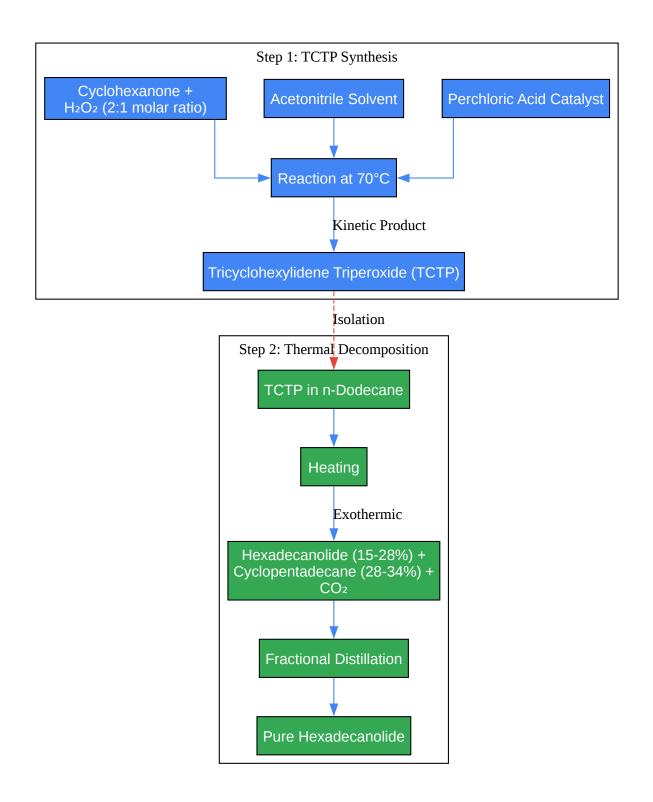


• Work-up: The solid peroxide product is isolated from the reaction mixture.

Step 2: Thermal Decomposition of TCTP

- Reaction Setup: The isolated TCTP is dissolved in a high-boiling point, inert solvent (e.g., n-dodecane).[11]
- Reaction Conditions: The solution is heated, leading to the thermal decomposition of TCTP.
 This reaction is highly exothermic and produces carbon dioxide as a byproduct.[7] The decomposition yields a mixture of 16-hexadecanolide (15-28% selectivity) and cyclopentadecane (28-34%).[7]
- Purification: The desired **Hexadecanolide** is separated from the reaction mixture by fractional distillation.





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Caption: Workflow for the Story synthesis of **Hexadecanolide**.



Synthesis from 16-Hydroxyhexadecanoic Acid

Hexadecanolide can be synthesized from its corresponding hydroxy acid, 16-hydroxyhexadecanoic acid, through lactonization. A general protocol for acid-catalyzed lactonization is as follows:

- Reaction Setup: Add 16-hydroxyhexadecanoic acid to a round-bottom flask, optionally in a suitable solvent to facilitate the removal of water.[3]
- Catalyst Addition: Introduce an acid catalyst, such as perchloric acid or sulfuric acid.[3]
- Reaction Conditions: Heat the mixture (e.g., 40-80°C) with continuous stirring. To drive the
 reaction towards the lactone, water formed during the reaction must be removed, for
 example, by azeotropic distillation (using a Dean-Stark apparatus) or by applying a vacuum.
- Monitoring: The progress of the reaction can be monitored by techniques such as Thin-Layer
 Chromatography (TLC) by observing the disappearance of the starting hydroxy acid.[3]
- Work-up: After the reaction is complete, the mixture is cooled and dissolved in an organic solvent like diethyl ether. The organic phase is then washed with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by drying over an anhydrous salt (e.g., sodium sulfate).[3]
- Purification: The solvent is evaporated under reduced pressure, and the crude
 Hexadecanolide can be purified by distillation (e.g., Kugelrohr) or column chromatography on silica gel.[3]

Lipase-Catalyzed Ring-Opening Polymerization (ROP)

Hexadecanolide serves as a monomer for the synthesis of polyesters via enzymatic ringopening polymerization, offering a green chemistry approach.[2][8][12]

 Enzyme Selection: Various lipases can catalyze this reaction, with Pseudomonas fluorescens lipase showing high activity.[1] Immobilized lipases like Novozym 435 are also commonly used.[2]

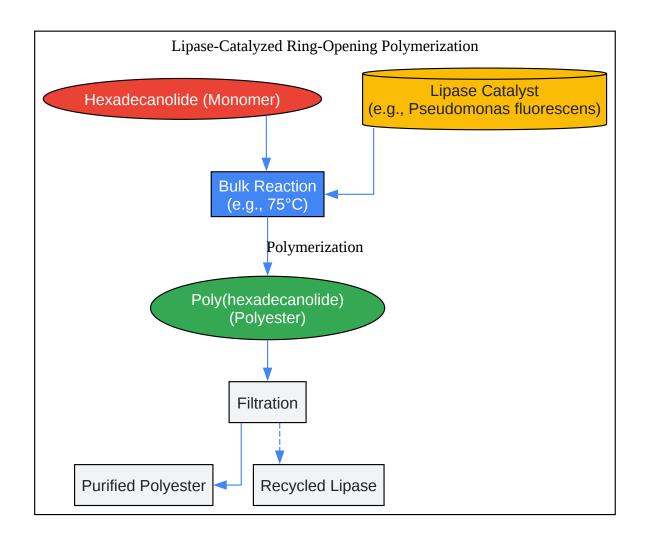
Foundational & Exploratory





- Reaction Setup: The polymerization is typically performed in bulk (without solvent). The
 Hexadecanolide monomer and the lipase (e.g., 5-10% by weight of the substrate) are
 combined in a reaction vessel.[1][3]
- Reaction Conditions: The mixture is heated to a specific temperature (e.g., 75 °C). Higher temperatures can lead to polymers with higher molecular weights (above 5,000 Da).[1] The reaction is reversible, and conditions can be controlled to favor either polymerization or the formation of cyclic oligomers.[2][8]
- Termination and Work-up: Once the desired degree of polymerization is achieved, the enzyme can be removed by filtration (especially if immobilized) and potentially reused.[3] The resulting polymer is then purified. A control reaction without the enzyme should show no polymerization.[1]





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